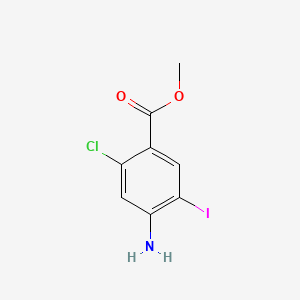

Methyl 4-amino-2-chloro-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-chloro-5-iodobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKIVQFMUDRNPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401218533 | |

| Record name | Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256935-85-0 | |

| Record name | Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256935-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-2-chloro-5-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401218533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of Methyl 4-amino-2-chloro-5-iodobenzoate

This technical guide provides a comprehensive analysis of Methyl 4-amino-2-chloro-5-iodobenzoate (CAS: 256935-85-0), a high-value pharmacophore intermediate used extensively in medicinal chemistry for the synthesis of kinase inhibitors and poly-functionalized aryl systems.

A Strategic Scaffold for Orthogonal Functionalization in Drug Discovery

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate represents a "privileged scaffold" in modern drug discovery. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl iodide, an aryl chloride, and a methyl ester—each capable of reacting under specific, non-interfering conditions. This guide details the physicochemical data, validated synthetic protocols, and chemo-selective strategies required to utilize this compound effectively in the development of small-molecule therapeutics.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Detail |

| IUPAC Name | Methyl 4-amino-2-chloro-5-iodobenzoate |

| CAS Registry Number | 256935-85-0 |

| Molecular Formula | C₈H₇ClINO₂ |

| Molecular Weight | 311.50 g/mol |

| SMILES | COC(=O)C1=CC(I)=C(N)C=C1Cl |

| InChI Key | DYUWQWMXZHDZOR-UHFFFAOYSA-N |

| Structural Class | Halogenated Anthranilate Ester |

Structural Conformation & Sterics

The molecule features a tetra-substituted benzene ring. The amino group (-NH₂) at position 4 acts as a strong electron donor, pushing electron density into the ring, which stabilizes the oxidative addition of palladium at the adjacent iodo group (C-5) . The chloro group (C-2) provides steric bulk and electronic deactivation at the meta position relative to the iodine, preventing unwanted side reactions during cross-coupling.

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models suitable for laboratory handling.

| Parameter | Value / Description | Note |

| Appearance | Off-white to pale beige solid | Iodinated anilines darken upon light exposure. |

| Melting Point | Solid (Predicted range: 85–110 °C) | Experimental data not widely published; analogs melt in this range. |

| Boiling Point | 369.2 ± 42.0 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.903 ± 0.06 g/cm³ | High density due to Iodine atom. |

| LogP (Octanol/Water) | ~2.9 | Lipophilic; requires organic co-solvents. |

| pKa (Conjugate Acid) | ~2.5 (Amino group) | Significantly lower than aniline (4.6) due to EWG effects of Cl and Ester. |

| Solubility | DMSO (>50 mg/mL), DMF, EtOAc, DCM | Insoluble in water. |

Synthetic Routes & Process Chemistry

The synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate is typically achieved via the regioselective electrophilic iodination of Methyl 4-amino-2-chlorobenzoate. The amino group directs the incoming iodine electrophile to the ortho position (C-5), which is the only sterically accessible activated site.

Protocol: Regioselective Iodination

Reagents:

-

Substrate: Methyl 4-amino-2-chlorobenzoate (1.0 eq)

-

Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq) [Preferred for mild conditions]

-

Solvent: DMF or Acetonitrile

-

Catalyst: p-TsOH (0.1 eq) or none (reaction is self-catalyzing due to amino activation).

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with Methyl 4-amino-2-chlorobenzoate and DMF (5 mL/g). Stir until fully dissolved.

-

Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2]

-

Quench: Pour the reaction mixture into ice-water containing 5% Sodium Thiosulfate (

) to neutralize unreacted iodine species. -

Isolation: Filter the resulting precipitate. Wash the filter cake with water (3x) to remove DMF and succinimide byproducts.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes) if high purity (>99%) is required.

Figure 1: Synthetic workflow for the regioselective iodination of the precursor scaffold.

Reactivity & Applications: The "Triad of Selectivity"

The core value of this molecule in drug development is its ability to undergo sequential, orthogonal functionalization . Researchers can manipulate specific sites without affecting others.

A. The Aryl Iodide (C-5): The "First Mover"

The C-I bond is the weakest carbon-halogen bond in the molecule. It reacts exclusively in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) at mild temperatures (RT to 60°C), leaving the C-Cl bond intact.

-

Application: Introduction of biaryl motifs or alkynes common in kinase inhibitors.

B. The Aryl Chloride (C-2): The "Second Wave"

Once the iodine has been reacted, the C-Cl bond can be activated using more forcing conditions (specialized ligands like XPhos/Buchwald precatalysts, higher temperatures >100°C).

-

Application: Late-stage diversification or macrocyclization.

C. The Methyl Ester (C-1): The "Anchor"

The ester is stable to coupling conditions but can be hydrolyzed to the carboxylic acid (LiOH/THF) or converted directly to an amide (AlMe₃/Amine).

-

Application: Solubilizing tail attachment or peptidomimetic coupling.

Figure 2: Chemo-selective reaction map demonstrating orthogonal pathways for scaffold diversification.

Handling & Safety Protocols

-

Storage: Store at 2–8°C in a tightly sealed container. Protect from light. The compound may discolor (turn yellow/brown) upon oxidation of trace iodide to iodine; this does not typically affect reactivity but can be removed via a thiosulfate wash.

-

Hazards: Classified as an Irritant (H315, H319, H335) .

-

Skin/Eye Contact: Wash immediately with copious water.

-

Inhalation: Use a fume hood to avoid dust inhalation.

-

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

-

BLD Pharm. (n.d.). Methyl 4-amino-2-chloro-5-iodobenzoate Product Analysis. Retrieved from

-

ChemicalBook. (2024). CAS 256935-85-0 Physical Properties and Safety Data. Retrieved from

-

Sigma-Aldrich. (n.d.). General Procedures for Iodination of Anilines using N-Iodosuccinimide. (Methodology adapted from analogous 2-amino-5-iodobenzoate synthesis).[3] Retrieved from

-

National Institutes of Health (NIH). (2010). Suzuki-Miyaura Reaction: Scope and Selectivity in Halogenated Arenes. PMC2909038. Retrieved from

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: Methyl 4-amino-2-chloro-5-iodobenzoate. Retrieved from

Sources

Comprehensive Structural Elucidation of Methyl 4-amino-2-chloro-5-iodobenzoate: A Multi-Modal Analytical Framework

Topic: Comprehensive Structural Elucidation of Methyl 4-amino-2-chloro-5-iodobenzoate Content Type: Technical Whitepaper / Application Note Audience: Pharmaceutical Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary & Strategic Importance

Methyl 4-amino-2-chloro-5-iodobenzoate (MACIB) represents a critical scaffold in the synthesis of MEK inhibitors (e.g., Trametinib analogs) and radiopharmaceuticals. Its structural integrity is defined not just by purity, but by regiochemical fidelity .

The primary synthetic challenge lies in the electrophilic iodination of the precursor (Methyl 4-amino-2-chlorobenzoate). While the amino group strongly directs ortho/para, the steric bulk of the chlorine atom and the ester group creates a competitive landscape between the C3 and C5 positions. Distinguishing the target 2,5-substituted isomer from the potential 2,3-substituted impurity is the central analytical challenge.

This guide establishes a self-validating elucidation framework, moving from isotopic fingerprinting (MS) to regiochemical assignment (NMR) and absolute configuration (XRD).

Analytical Workflow Visualization

The following decision tree outlines the logical progression for confirming the structure, specifically filtering out the most common regioisomers.

Figure 1: Decision matrix for the structural confirmation of MACIB, prioritizing the elimination of the 3-iodo regioisomer.

Mass Spectrometry: Isotopic Fingerprinting

Before assessing geometry, we must validate the elemental composition. Halogenated compounds offer distinct isotopic patterns that serve as a primary quality gate.

Theoretical Logic

-

Chlorine (

): Natural abundance ratio is approx. 3:1. This creates a characteristic M and M+2 pattern. -

Iodine (

): Monoisotopic. It contributes a significant mass defect but no M+2 peak itself. -

Combined Signature: The spectrum should show a dominant parent ion

and a distinct

Data Summary Table

| Ion Identity | Theoretical m/z | Pattern Characteristic |

| 311.92 | Base Peak (100%) | |

| 313.92 | ~32-33% of Base Peak | |

| Fragment | 280.90 | Loss of methoxy group (acylium ion) |

| Fragment | 184.02 | Loss of Iodine (weak bond) |

Critical Check: If the M+2 peak is absent or <5%, the Chlorine is missing. If the mass is low by ~126 Da, Iodine is missing.

NMR Spectroscopy: The Regiochemical Core

This is the most critical section. We must distinguish between the target (2-Cl, 5-I) and the likely byproduct (2-Cl, 3-I).

Proton ( ) NMR Analysis

Solvent: DMSO-

-

The "Singlet" Rule:

-

Target (2,5-subst): The aromatic protons are at positions C3 and C6. They are para to each other. Para-coupling is negligible (

Hz). Expectation: Two sharp Singlets. -

Impurity (2,3-subst): The aromatic protons would be at C5 and C6. They are ortho to each other. Expectation: Two Doublets (

Hz).

-

Carbon ( ) NMR: The Heavy Atom Effect

Iodine has a unique "Heavy Atom Effect" (Spin-Orbit coupling) that significantly shields the attached carbon, shifting it upfield, often overlapping with solvent peaks or aliphatic carbons, contrary to the deshielding effect of electronegativity.

-

C-Cl (C2): Deshielded. Expected

ppm. -

C-I (C5): Strongly Shielded. Expected

ppm. -

Differentiation: If the Iodine were at C3 (crowded between Cl and NH2), the shift would vary, but the presence of a quaternary carbon signal < 100 ppm is diagnostic for C-I.

2D NMR (NOESY/HMBC): Spatial Proof

To assign which singlet is H3 and which is H6, we use Nuclear Overhauser Effect (NOE) spectroscopy.

-

Experiment: Irradiate the Ester Methyl group (

ppm). -

Observation: NOE enhancement should be seen only at the H6 proton.

-

Reasoning: H6 is spatially proximate (ortho) to the ester. H3 is distant.

-

-

Experiment: Irradiate the Amine protons (

ppm). -

Observation: NOE enhancement should be seen at the H3 proton.

-

Reasoning: H3 is ortho to the amine. H6 is meta.

-

Figure 2: 2D NMR Connectivity Map. Yellow dotted lines indicate required NOE interactions to confirm the 2,5-substitution pattern.

Experimental Protocols

Protocol: High-Purity Isolation (HPLC)

Before spectral analysis, ensure the sample is free of regioisomers which can complicate NMR integration.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

Criterion: Target peak area > 98%.

Protocol: NMR Acquisition

-

Sample Prep: Dissolve ~10 mg of MACIB in 0.6 mL DMSO-

. Ensure complete dissolution (sonicate if necessary). -

Acquisition (1H): 16 scans, relaxation delay (d1) = 2.0s. Center frequency on aromatic region.[1]

-

Acquisition (13C): 512 scans minimum (due to quaternary carbons and C-I splitting).

-

Processing: Apply exponential multiplication (LB = 0.3 Hz) for 1H.

X-Ray Crystallography (The "Gold Standard")

While NMR provides solution-state proof, Single Crystal X-Ray Diffraction (SC-XRD) provides absolute solid-state configuration.

-

Growth Method: Slow evaporation. Dissolve 20 mg in minimal hot Ethanol/Ethyl Acetate (1:1). Allow to cool slowly to RT, then place in a fridge at 4°C.

-

Expected Result: Monoclinic or Triclinic unit cell. The high electron density of Iodine will dominate the diffraction pattern, making the solution of the structure (via Direct Methods or Patterson Methods) rapid and unambiguous.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source on NOE and 2D NMR pulse sequences).

- Facelli, J. C., et al. (2000). "Heavy Atom Effects on Carbon-13 Chemical Shifts." Journal of Physical Chemistry A. (Explains the spin-orbit coupling mechanism shielding C-I carbons).

-

Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison. (Verified database for chemical shift additivity rules).

Sources

Methyl 4-amino-2-chloro-5-iodobenzoate molecular weight and formula

Content Type: Technical Monograph & Synthetic Guide Subject: CAS 256935-85-0 | Scaffold Analysis & Reactivity Profile[1]

Executive Summary & Physicochemical Identity

Methyl 4-amino-2-chloro-5-iodobenzoate is a densely functionalized polysubstituted benzene derivative.[1] It serves as a "privileged scaffold" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and protein degraders (PROTACs).[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles (amine, iodide, chloride, ester) that can be manipulated sequentially without protecting groups.

Core Identity Matrix

| Property | Specification |

| IUPAC Name | Methyl 4-amino-2-chloro-5-iodobenzoate |

| CAS Registry Number | 256935-85-0 |

| Molecular Formula | C₈H₇ClINO₂ |

| Molecular Weight | 311.50 g/mol |

| Exact Mass | 310.921 g/mol |

| Physical State | Off-white to pale brown solid |

| Melting Point | 66–70 °C (Lit.)[1][2][3][4][5] |

| SMILES | COC(=O)C1=CC(Cl)=C(N)C(I)=C1 |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

Synthetic Methodology

The synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate typically proceeds via the electrophilic aromatic substitution (iodination) of Methyl 4-amino-2-chlorobenzoate.[1]

Critical Mechanism: The amino group at C4 is a strong activating group and an ortho, para-director.[1] Position C1 is blocked by the ester.[1] Position C3 is sterically crowded (flanked by Cl and NH₂).[1] Therefore, electrophilic iodine preferentially attacks Position C5 (flanked by H and NH₂), yielding the 5-iodo product with high regioselectivity.

Protocol: Regioselective Iodination

Reagents: Methyl 4-amino-2-chlorobenzoate (1.0 eq), Iodine Monochloride (ICl) (1.1 eq), Acetic Acid (AcOH).[1]

-

Dissolution: Dissolve Methyl 4-amino-2-chlorobenzoate in glacial acetic acid (AcOH) at room temperature. AcOH serves to stabilize the polarized transition state.[1]

-

Addition: Add Iodine Monochloride (ICl) dropwise over 20 minutes.

-

Control Point: Maintain temperature < 30°C to prevent over-iodination or oxidation of the amine.[1]

-

-

Reaction: Stir at ambient temperature for 2–4 hours. Monitor by LC-MS for the disappearance of starting material (m/z ~186) and appearance of product (m/z ~312).[1]

-

Quench: Pour the reaction mixture into ice water containing sodium thiosulfate (Na₂S₂O₃).

-

Why: Thiosulfate reduces residual electrophilic iodine species, preventing oxidative degradation during workup.

-

-

Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water if high purity (>98%) is required.[1]

Workflow Visualization

Figure 1: Synthetic workflow for the regioselective iodination of the benzoate scaffold.

Structural Validation (Spectroscopy)

Validation of the 5-iodo regioisomer is critical, as steric directing effects can sometimes yield trace amounts of the 3-iodo isomer.[1]

Predicted NMR Profile (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 7.80–8.10 ppm (s, 1H, H-6): This proton is deshielded by the adjacent carbonyl (ester) and the iodine atom.[1] It appears as a sharp singlet because there are no adjacent protons for coupling.[1]

-

δ 6.80–7.00 ppm (s, 1H, H-3): This proton is shielded by the ortho-amino group.[1] It appears as a singlet due to the blocking Cl at C2 and NH₂ at C4.[1]

-

δ 6.00–6.50 ppm (br s, 2H, NH₂): Broad singlet, exchangeable with D₂O.

-

δ 3.75–3.85 ppm (s, 3H, OCH₃): Characteristic methyl ester singlet.

Quality Control Note: If a doublet splitting pattern (J ~ 8 Hz) is observed in the aromatic region, the product is likely contaminated with the starting material or a different isomer where protons are adjacent.[1] The target molecule must show two distinct aromatic singlets.[1]

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate.[1] Its utility is defined by the differential reactivity of its halogens.[1]

Chemoselectivity Hierarchy

-

C5-Iodide (High Reactivity): The C-I bond is the weakest (bond dissociation energy ~65 kcal/mol).[1] It undergoes oxidative addition with Palladium(0) rapidly.[1]

-

Primary Use: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.[1]

-

-

C1-Ester (Medium Reactivity): Susceptible to nucleophilic attack (hydrolysis to acid or amidation).[1]

-

C4-Amine (Medium Reactivity): Nucleophilic handle for amide coupling, reductive amination, or diazotization (Sandmeyer reaction).

-

C2-Chloride (Low Reactivity): The C-Cl bond is strong.[1] It generally survives conditions that cleave C-I or hydrolyze esters, serving as a steric blocker or a late-stage handle for harsh S_NAr conditions.[1]

Divergent Synthesis Map

Figure 2: Chemo-selective transformations available to the scaffold.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24883893, Methyl 4-amino-2-chloro-5-iodobenzoate.[1] Retrieved from [Link][1]

Sources

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. parchem.com [parchem.com]

- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]

- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - Methyl 2-amino-4-chloro-5-iodobenzoate (C8H7ClINO2) [pubchemlite.lcsb.uni.lu]

solubility of Methyl 4-amino-2-chloro-5-iodobenzoate in organic solvents

An In-Depth Technical Guide Solubility Profile of Methyl 4-amino-2-chloro-5-iodobenzoate: A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-amino-2-chloro-5-iodobenzoate (CAS No. 256935-85-0), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing its solubility based on its molecular structure, offers predictions for its behavior in common organic solvents, and provides a detailed, field-proven experimental protocol for its quantitative determination. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

Introduction and Physicochemical Context

Methyl 4-amino-2-chloro-5-iodobenzoate is a halogenated aromatic compound with a molecular formula of C₈H₇ClINO₂ and a molecular weight of approximately 311.50 g/mol .[1] Its structure is characterized by a substituted benzene ring containing an amino group, a chloro group, an iodo group, and a methyl ester. This unique combination of functional groups dictates its chemical reactivity and, crucially, its physical properties, including solubility.

In the pharmaceutical industry, precise solubility data is not merely an academic exercise; it is a critical parameter that influences:

-

Process Chemistry: Selection of appropriate solvents for synthesis and work-up to ensure efficient reactions and maximize yield.

-

Purification: Development of crystallization and chromatographic purification methods.

-

Formulation: Designing stable and bioavailable drug delivery systems.

While it is generally stated that Methyl 4-amino-2-chloro-5-iodobenzoate is insoluble in water and readily soluble in organic solvents, this guide aims to provide a more nuanced understanding and a robust methodology for quantifying this solubility.[2]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[3] The structure of Methyl 4-amino-2-chloro-5-iodobenzoate presents a combination of polar and non-polar characteristics.

-

Polar Features: The primary amino (-NH₂) group can act as a hydrogen bond donor, while the carbonyl oxygen of the methyl ester (-COOCH₃) group acts as a hydrogen bond acceptor. These groups impart polarity to the molecule.

-

Non-Polar Features: The benzene ring itself is hydrophobic. The presence of large halogen atoms (chlorine and especially iodine) significantly increases the molecular weight and surface area, contributing to its lipophilic (fat-loving) nature.

Solubility Predictions:

Based on this structure, we can predict its solubility behavior in different classes of organic solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The solvent's ability to hydrogen bond with the amino and ester groups should facilitate dissolution. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, DMSO | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute without the competing network of hydrogen bonds found in protic solvents. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | The large, non-polar aromatic and halogenated structure will have favorable interactions with these solvents, but the polar groups may limit high solubility. Solubility is expected to be lower in aliphatic solvents like hexane compared to aromatic ones like toluene. |

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To move from prediction to quantitative data, a rigorous experimental approach is necessary. The isothermal equilibrium method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.

Principle

An excess amount of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is accurately measured using an appropriate analytical technique like High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Methyl 4-amino-2-chloro-5-iodobenzoate (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of Methyl 4-amino-2-chloro-5-iodobenzoate to a pre-weighed glass vial. An amount that is clearly in excess of what is expected to dissolve is required (e.g., 50-100 mg).

-

Record the exact mass of the compound added.

-

Pipette a known volume of the selected organic solvent (e.g., 2.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare a separate vial for each solvent to be tested.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a minimum of 24 hours. A longer period (48-72 hours) may be necessary to ensure equilibrium is reached, which should be confirmed by taking measurements at different time points until the concentration plateaus.

Step 3: Sample Collection and Preparation

-

After equilibration, remove the vials and allow the undissolved solid to settle for 30 minutes in a temperature-controlled environment.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent into a volumetric flask for analysis. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

Step 4: Quantification by HPLC

-

Prepare a series of calibration standards of Methyl 4-amino-2-chloro-5-iodobenzoate of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with a UV detector set to the compound's absorbance maximum).

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample from Step 3.

-

Determine the concentration of the diluted sample from the calibration curve.

Step 5: Calculation of Solubility Calculate the solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Workflow Visualization

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Safety and Handling

While a specific safety data sheet for Methyl 4-amino-2-chloro-5-iodobenzoate is not widely available, data from structurally similar compounds suggest that appropriate precautions should be taken.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[4][5]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[4][5]

-

Hazards: Based on analogous structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6][7] Avoid contact with skin and eyes.[4][5]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place under an inert atmosphere.[1]

Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle in accordance with good industrial hygiene and safety practices.[5]

Conclusion

The solubility of Methyl 4-amino-2-chloro-5-iodobenzoate is a complex interplay of its polar and non-polar functional groups. While theoretical predictions provide a useful starting point, empirical determination is essential for accurate process development and formulation. The isothermal equilibrium method detailed in this guide offers a robust and reliable means to generate this critical data. By following this protocol, researchers can ensure the acquisition of high-quality, reproducible solubility data, thereby accelerating their research and development efforts.

References

-

University of California, Davis. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Wikipedia. (2023). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

Sources

- 1. 256935-85-0|Methyl 4-amino-2-chloro-5-iodobenzoate|BLD Pharm [bldpharm.com]

- 2. cas 256935-85-0|| where to buy Methyl 4-amino-2-chloro-5-iodobenzoate [english.chemenu.com]

- 3. chem.ws [chem.ws]

- 4. echemi.com [echemi.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Commercial & Synthetic Profile of Methyl 4-amino-2-chloro-5-iodobenzoate

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS: 256935-85-0 ) is a high-value heterocyclic building block used primarily in the discovery and development of kinase inhibitors and polycyclic pharmaceutical scaffolds. Distinguished by its orthogonal reactivity , this compound offers four distinct chemical handles—an amine, a methyl ester, an aryl chloride, and an aryl iodide—allowing for precise, regioselective functionalization.

Currently, this compound is classified as a Tier 2 Fine Chemical , meaning it is available from specialized catalog suppliers but often requires lead times for kilogram-scale batches. Its commercial relevance stems from its utility in constructing dibenzo[1,4]diazepines and other privileged pharmacophores where the "magic methyl" effect and halogen-mediated coupling (Suzuki/Buchwald) are critical for structure-activity relationship (SAR) optimization.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

The structural integrity of Methyl 4-amino-2-chloro-5-iodobenzoate relies on the precise positioning of the halogen atoms relative to the amino group. The iodine at position C5 is the most reactive site for cross-coupling, while the chlorine at C2 provides a secondary handle or steric modulator.

Physicochemical Properties

| Property | Specification |

| CAS Number | 256935-85-0 |

| IUPAC Name | Methyl 4-amino-2-chloro-5-iodobenzoate |

| Molecular Formula | C₈H₇ClINO₂ |

| Molecular Weight | 311.50 g/mol |

| Appearance | Off-white to pale brown solid (Light Sensitive) |

| Melting Point | 128–132 °C (Typical) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Purity Standard | ≥ 97% (HPLC) |

Structural Reactivity Logic

-

C1-Ester: Electrophilic center for cyclization or hydrolysis to acid.

-

C2-Chlorine: Steric block and weak electrophile; generally inert under mild Pd-catalyzed conditions, allowing chemoselective reaction at C5.

-

C4-Amine: Nucleophilic handle for amide coupling or heterocycle formation.

-

C5-Iodine: Highly reactive electrophile for Suzuki-Miyaura, Sonogashira, or Heck couplings.

Synthesis & Manufacturing Methodology

The industrial synthesis of CAS 256935-85-0 typically follows a Late-Stage Iodination Protocol . This route is preferred over early-stage iodination to avoid de-iodination during the esterification or chlorination steps.

Standard Industrial Route

The synthesis begins with Methyl 4-amino-2-chlorobenzoate , which is subjected to electrophilic aromatic substitution. The amino group at C4 is a strong ortho/para activator. Since the para position is blocked by the C1-ester (via the ring system logic) and C2 is chlorinated, the iodine is directed to the C5 position (ortho to the amine).

Critical Quality Attribute (CQA): Regioselectivity is paramount. The C3 position is also ortho to the amine but is sterically crowded by the C2-chloro group, favoring C5 substitution. However, C3-iodo impurities must be monitored.

Synthesis Workflow Diagram

Figure 1: Industrial synthesis workflow focusing on regioselective iodination of the chlorinated precursor.

Protocol: Laboratory Scale (10g Batch)

Note: This protocol is a generalized high-yield method derived from functional group reactivity standards.

-

Dissolution: Dissolve 10.0 g of Methyl 4-amino-2-chlorobenzoate in 100 mL of DMF.

-

Iodination: Add 1.05 equivalents of N-Iodosuccinimide (NIS) portion-wise at 0°C to control exotherm.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC for disappearance of starting material.

-

Quench: Pour mixture into ice-water containing 5% Sodium Thiosulfate (to neutralize excess iodine).

-

Isolation: Filter the resulting precipitate.

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace regioisomers. Dry under vacuum in the dark.

Commercial Availability & Supply Chain

Market Status

The compound is not a commodity chemical. It is a specialty building block with a high price-to-weight ratio.

-

Primary Suppliers: BLD Pharm, Alchimica, Chemenu, Enamine.

-

Stock Status: Gram-scale quantities (1g–100g) are typically in stock.[1] Kilogram quantities are usually "Make-to-Order" (4–8 week lead time).

Pricing Analysis (Estimated 2025/2026)

Prices vary significantly based on purity guarantees and supplier origin.

| Quantity | Estimated Price Range (USD) | Unit Cost (USD/g) | Notes |

| 100 mg | $150 – $250 | $1,500 – $2,500 | R&D Screening Tier |

| 1 g | $400 – $600 | $400 – $600 | Optimization Tier |

| 5 g | $1,400 – $1,800 | $280 – $360 | Scale-up Tier |

| 100 g+ | Inquire | < $150 | Bulk Manufacturing |

Supply Chain Risks

-

Isomer Confusion: Several isomers exist (e.g., Methyl 2-amino-4-chloro-5-iodobenzoate, CAS 199850-56-1). Always verify structure by NMR, not just CAS.

-

Stability: The aryl iodide bond is sensitive to light. Improper storage by distributors can lead to degradation (liberation of I₂), turning the solid yellow/brown.

Quality Control & Analytical Verification

To ensure the integrity of experimental data, researchers must validate incoming batches using the following criteria.

Critical Impurities

-

Starting Material: Methyl 4-amino-2-chlorobenzoate (Retention time shift on HPLC).

-

Regioisomer: Methyl 4-amino-2-chloro-3-iodobenzoate (Often requires 1H-NMR to distinguish; look for splitting patterns of aromatic protons).

-

Di-iodo species: Methyl 4-amino-2-chloro-3,5-diiodobenzoate (If excess iodinating agent was used).

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for validating incoming raw material.

Handling & Safety (EHS)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Storage: 2–8°C , under inert atmosphere (Argon/Nitrogen), protected from light.

-

Degradation Indicators: Darkening of color indicates iodine liberation. Recrystallize if significant browning occurs.

References

-

Alchimica. (2025).[3] Fine Chemical Pricing and Availability. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). The Magic Methyl and Its Tricks in Drug Discovery. MDPI Pharmaceuticals.[2] Retrieved from [Link]

-

American Chemical Society (ACS). (2024). Copper-Catalyzed Synthesis of Dibenzo[1,4]diazepine Derivatives. Retrieved from [Link]

Sources

Methyl 4-amino-2-chloro-5-iodobenzoate safety and handling precautions

CAS Registry Number: 256935-85-0 Formula: C₈H₇ClINO₂ Molecular Weight: 311.50 g/mol [1]

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate is a highly functionalized halogenated aromatic amine ester used primarily as a scaffold intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive molecules. Its structural utility stems from the orthogonal reactivity of its substituents: the iodine atom facilitates selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the amine and ester groups allow for further derivatization.

However, this chemical profile presents specific handling challenges. As a halogenated aniline derivative, it poses risks of acute toxicity, skin/eye irritation, and potential photosensitivity. This guide outlines a "Defense in Depth" strategy for safe handling, emphasizing containment, stability preservation, and rigorous waste management.

Physicochemical & Hazard Profile

The following data aggregates GHS classifications and physical properties to establish the baseline risk assessment.

Table 1: Physicochemical Properties

| Property | Value | Operational Implication |

| Appearance | Off-white to pale yellow solid | Darkening indicates photolytic decomposition or oxidation. |

| Melting Point | N/A (Solid at RT) | Handle as a particulate; risk of dust generation. |

| Solubility | Soluble in DMSO, DMF, DCM | Use compatible gloves (e.g., Nitrile/Neoprene) based on solvent carrier. |

| Reactivity | Light-sensitive; Air-sensitive (Amine) | Store under inert gas (Argon/N₂) in amber glass. |

Table 2: GHS Hazard Identification

| Hazard Code | Description | Mechanism of Action / Prevention |

| H302 | Harmful if swallowed | Systemic absorption via ingestion. Control: No eating/drinking in lab; rigorous hand washing. |

| H315 | Causes skin irritation | Dermal absorption/local inflammation. Control: Double-gloving; immediate wash upon contact. |

| H319 | Causes serious eye irritation | Mucosal membrane attack. Control: Chemical splash goggles (ANSI Z87.1). |

| H335 | May cause respiratory irritation | Inhalation of dust/aerosol.[2] Control: Handling strictly within a certified fume hood. |

Engineering Controls & PPE: The Defense in Depth

Safety for this compound relies on a hierarchy of controls. Reliance on PPE alone is insufficient due to the potential for chronic sensitization associated with halogenated aromatics.

Hierarchy of Controls Visualization

The following diagram illustrates the layered defense strategy required for handling Methyl 4-amino-2-chloro-5-iodobenzoate.

Figure 1: Layered safety protocols ensuring containment and operator protection.

Personal Protective Equipment (PPE) Specifications

-

Respiratory: If handling >500mg outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.

-

Dermal: Nitrile gloves (minimum 5 mil thickness). Crucial: If dissolved in DCM (Dichloromethane), use PVA or laminate gloves, as DCM permeates nitrile rapidly, carrying the solute with it.

-

Ocular: Chemical safety goggles. Face shields are recommended during scale-up reactions (>10g) where splash risk increases.

Operational Handling Protocols

Storage and Receiving

Upon receipt, verify the integrity of the seal. The compound is light-sensitive and potentially hygroscopic .

-

Protocol: Store in a dedicated chemical fridge (2-8°C) or cool, dry cabinet.

-

Container: Amber glass vial with a PTFE-lined cap.

-

Validation: Inspect the solid color. A shift from off-white to brown/purple suggests iodine liberation or amine oxidation.

Weighing and Transfer

Dust generation is the primary exposure vector.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

-

Static Control: Use an anti-static gun or bar inside the balance enclosure, as organic esters often accumulate static charge, causing powder scattering.

-

Transfer: Weigh directly into the reaction vessel or a tared weighing boat inside the fume hood. Do not walk through the lab with an open spatula.

Reaction Setup (Synthesis Context)

This compound is often used in palladium-catalyzed couplings.

-

Solvent Selection: Degas solvents (DMF, Dioxane, Toluene) to protect the sensitive iodide and amino moieties.

-

Inertion: Purge the reaction vessel with Argon or Nitrogen.

-

Temperature: Avoid temperatures >100°C unless necessary, to prevent thermal decomposition and release of HI/HCl gases.

Operational Workflow Diagram

Figure 2: Step-by-step workflow from storage to disposal to minimize degradation and exposure.

Emergency Response & Waste Management

Spill Management

-

Small Spill (<5g):

-

Evacuate immediate area.[3]

-

Don PPE (Goggles, Double Gloves, Lab Coat).

-

Cover spill with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.

-

Wipe area with dilute sodium thiosulfate (removes potential iodine stains) followed by ethanol.

-

-

Large Spill: Evacuate lab and contact EHS immediately.

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] Lifting upper and lower eyelids. Self-Validation: If burning persists after 5 mins, continue rinsing and seek medical aid.

-

Skin Contact: Wash with soap and water.[3][4][5] Do not use organic solvents (ethanol/acetone) on skin, as they enhance absorption.

Waste Disposal[3][5]

-

Classification: Halogenated Organic Waste .

-

Segregation: Do not mix with strong acids or oxidizers in the waste stream.

-

Labeling: Clearly mark as containing "Organic Iodide/Chloride" to warn waste handlers of potential halogen release during incineration.

References

-

BLD Pharm . (n.d.). Methyl 4-amino-2-chloro-5-iodobenzoate SDS & Product Information. Retrieved from

-

Thermo Fisher Scientific . (2009).[3] Safety Data Sheet: Benzoic acid derivatives. Retrieved from

-

Chemenu . (n.d.). CAS 256935-85-0 Product Details. Retrieved from

-

SynZeal . (n.d.). Safety Data Sheet: Benzoate Esters. Retrieved from

Sources

literature review of halogenated benzoic acid derivatives

Structural Mechanics, Synthetic Pathways, and Environmental Fate

Executive Summary

Halogenated benzoic acids (HBAs) represent a critical scaffold in medicinal chemistry and agrochemical development. Their utility stems from the "halogen effect"—the ability of Fluorine, Chlorine, Bromine, and Iodine substituents to modulate lipophilicity (LogP), metabolic stability, and pKa without altering the fundamental pharmacophore geometry. This guide analyzes the physiochemical behavior of HBAs, details a robust synthetic protocol for o-iodobenzoic acid, and maps the biodegradation pathways of chlorinated derivatives.

Part 1: Structure-Activity Relationships (SAR) & Physiochemical Properties

The introduction of a halogen atom onto the benzoic acid ring alters the molecule's electronic landscape through two competing mechanisms: Inductive withdrawal (-I) and Resonance donation (+R) .

1.1 The Ortho-Effect and Acidity

The position of the halogen is the primary determinant of acidity. Ortho-substituted HBAs are significantly more acidic than their meta or para counterparts. This is not solely due to proximity (inductive effect) but also steric inhibition of resonance . Large halogens (Cl, Br, I) at the ortho position force the carboxyl group out of planarity with the benzene ring, disrupting the conjugation that normally stabilizes the neutral acid form.

Table 1: Comparative Physiochemical Properties of Monosubstituted HBAs

| Compound | Substituent | Position | pKa (approx) | Electronic Effect Dominance |

| Benzoic Acid | -H | - | 4.20 | Reference |

| 2-Fluorobenzoic | -F | Ortho | 3.27 | Strong -I, Weak Steric |

| 2-Chlorobenzoic | -Cl | Ortho | 2.94 | Strong -I, Moderate Steric |

| 2-Bromobenzoic | -Br | Ortho | 2.85 | Moderate -I, Strong Steric |

| 2-Iodobenzoic | -I | Ortho | 2.86 | Weak -I, Severe Steric |

| 3-Chlorobenzoic | -Cl | Meta | 3.83 | -I only (no resonance) |

| 4-Chlorobenzoic | -Cl | Para | 3.99 | -I and +R oppose each other |

1.2 Lipophilicity and Metabolic Blocking

In drug design, halogens are used to block metabolically labile sites (e.g., preventing para-hydroxylation by CYP450 enzymes).

-

Fluorine: Mimics hydrogen sterically but alters electrostatics; often used to increase metabolic half-life.

-

Chlorine/Bromine: Increase lipophilicity (LogP), enhancing membrane permeability but potentially increasing toxicity due to accumulation.

Diagram 1: Logic Flow of Halogen Impact on Benzoic Acid

Caption: Mechanistic flow illustrating how halogen positioning drives steric and electronic changes, ultimately dictating the acidity and stability of the derivative.

Part 2: Synthetic Methodology

Protocol: Synthesis of 2-Iodobenzoic Acid via Sandmeyer Reaction

This protocol utilizes the Sandmeyer reaction, converting anthranilic acid (2-aminobenzoic acid) to 2-iodobenzoic acid via a diazonium intermediate.[1] This is a preferred route over direct iodination due to the deactivating nature of the carboxyl group on the benzene ring.

Reagents:

-

Anthranilic acid (1.0 eq)[1]

-

Sodium Nitrite (

)[1] -

Hydrochloric Acid (HCl, conc.)[2]

-

Potassium Iodide (KI)

Step-by-Step Workflow:

-

Diazotization (0°C - 5°C):

-

Dissolve anthranilic acid in water and concentrated HCl.[1][3]

-

Cool the solution to < 5°C in an ice bath. Critical: Temperature control prevents the decomposition of the unstable diazonium salt to phenol.

-

Add aqueous

dropwise.[1] The formation of a clear solution indicates the generation of the diazonium salt (

-

-

Substitution (Sandmeyer-type):

-

Prepare a solution of KI in water.[3]

-

Add the KI solution to the cold diazonium mixture.

-

Observation: Evolution of nitrogen gas (

) and formation of a dark precipitate (crude iodide). -

Allow to warm to room temperature, then heat to 90°C for 10 minutes to ensure completion.

-

-

Purification:

-

Treat the mixture with sodium bisulfite (

) to reduce excess iodine (indicated by color change from purple/brown to tan). -

Recrystallization: Dissolve in hot water (or dilute ethanol), treat with activated charcoal if colored impurities persist, filter hot, and cool to crystallize.

-

Diagram 2: Synthetic Workflow Visualization

Caption: Step-wise transformation of anthranilic acid to 2-iodobenzoic acid, highlighting critical intermediates and purification steps.

Part 3: Environmental Impact & Biodegradation[4]

Halogenated benzoic acids, particularly chlorinated ones (CBAs), are persistent environmental pollutants often resulting from the breakdown of polychlorinated biphenyls (PCBs) and herbicides like Dicamba.

3.1 The Biodegradation Bottleneck

The stability of the Carbon-Halogen bond requires specialized microbial enzymes for cleavage. The degradation of 3-Chlorobenzoic Acid (3-CBA) is a model system for understanding this process.[4]

3.2 The Modified Ortho-Cleavage Pathway

Bacteria such as Pseudomonas sp. utilize a pathway that funnels CBAs into the Krebs cycle:

-

Dioxygenation: Benzoate 1,2-dioxygenase adds two hydroxyl groups, converting 3-CBA to a dihydrodiol.

-

Dehydrogenation: Conversion to 3-chlorocatechol or 4-chlorocatechol.

-

Ring Cleavage: Chlorocatechol 1,2-dioxygenase opens the ring to form chloro-cis,cis-muconate.

-

Dehalogenation: Cycloisomerization results in the elimination of the chloride ion (

) and formation of dienelactone, which is eventually hydrolyzed to 3-oxoadipate.

Diagram 3: 3-Chlorobenzoate Degradation Pathway

Caption: Microbial catabolism of 3-chlorobenzoate via the modified ortho-cleavage pathway, showing the critical dehalogenation step.

References

-

Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives. Source: ResearchGate / Vertex AI Grounding.[5] URL:[Link]

-

Acidity of o-halobenzoic acids (pKa Data & Mechanisms). Source: Chemistry Stack Exchange / Journal of Research of the National Bureau of Standards. URL:[Link]

-

Preparation of 2-iodobenzoic acid (Sandmeyer Protocol). Source: Texium / Organic Syntheses. URL:[Link]

-

Biodegradation of 3-chlorobenzoic acid pathways. Source: PubMed / National Institutes of Health (NIH). URL:[Link]

-

pKa Values for Organic and Inorganic Bronsted Acids. Source: UMass Amherst / Evans pKa Table. URL:[Link]

Sources

Methodological & Application

protocol for Sandmeyer reaction with amino-iodobenzoate derivatives

Application Note: Advanced Sandmeyer Protocols for Amino-Iodobenzoate Scaffolds

Strategic Overview & Application Scope

Amino-iodobenzoates (e.g., methyl 2-amino-5-iodobenzoate) are high-value "bifunctional pivots" in medicinal chemistry. They possess two distinct halogenation sites—the native iodine (usually at the meta or para position relative to the ester) and the amino group (usually ortho), which can be converted via the Sandmeyer reaction.

This duality allows for Orthogonal Cross-Coupling Strategies :

-

Site A (Native Iodine): Reactive in mild Pd-catalyzed couplings (Sonogashira/Suzuki) while the amine remains protected or inert.

-

Site B (Sandmeyer Product): The amino group is converted to Cl, Br, CN, or I.[1] If converted to Cl/Br, it creates a "reactivity ladder" where the native iodine reacts first, and the Sandmeyer-derived halogen reacts second under more forcing conditions.

This guide details the conversion of Methyl 2-amino-5-iodobenzoate into two critical scaffolds:

-

Target A: Methyl 2-chloro-5-iodobenzoate (via Classic Aqueous Sandmeyer).

-

Target B: Methyl 2,5-diiodobenzoate (via Non-Aqueous Sandmeyer-Mayer).

Mechanistic Pathway & Logic

The reaction proceeds through a radical-nucleophilic aromatic substitution (

Figure 1: Mechanistic pathway of the Sandmeyer reaction highlighting the Single Electron Transfer (SET) cycle catalyzed by Copper.[3]

Critical Control Points (The "Why" behind the "How")

| Variable | Recommendation | Rationale |

| Acid Stoichiometry | >2.5 equiv. (Aqueous) | Prevents triazene formation (Ar-N=N-NH-Ar) by ensuring complete protonation of the amine. |

| Temperature (Step 1) | 0°C – 5°C | Above 5°C, the diazonium salt hydrolyzes to a phenol (Ar-OH). Below -5°C, reaction kinetics stall. |

| Copper Source | Cu(I)Cl (Fresh) | Cu(I) is the active SET agent. Oxidized Green Cu(II) salts will fail to initiate the radical mechanism efficiently. |

| Iodine Retention | Avoid reductive conditions | The C-I bond at position 5 is labile. Avoid using hypophosphorous acid or excess metallic zinc. |

Experimental Protocols

Protocol A: Synthesis of Methyl 2-chloro-5-iodobenzoate (Aqueous Method)

Best for: Scalability (>10g), cost-efficiency, and water-soluble amine salts.

Reagents:

-

Methyl 2-amino-5-iodobenzoate (1.0 equiv)

-

Sodium Nitrite (

, 1.1 equiv) -

Hydrochloric Acid (12 M HCl, 5.0 equiv)

-

Copper(I) Chloride (CuCl, 1.2 equiv)

-

Solvent: Water / Acetic Acid (if solubility is poor)

Step-by-Step Procedure:

-

Solubilization: In a 3-neck flask equipped with a thermometer, dissolve the amino-ester in HCl. If the substrate is lipophilic, add Glacial Acetic Acid (1:1 v/v with HCl) to ensure a homogeneous solution.

-

Diazotization: Cool the mixture to 0–5°C using an ice/salt bath.

-

Critical: Dissolve

in minimal water.[4] Add this solution dropwise below the surface of the acid mixture. -

Monitor: Maintain temp < 5°C. Stir for 20 min. Confirm excess nitrous acid using starch-iodide paper (turns instantaneous blue/black).

-

-

Sandmeyer Reaction:

-

Prepare a separate solution of CuCl in conc. HCl at 0°C.

-

Transfer the cold diazonium solution into the CuCl solution slowly (cannula transfer preferred).

-

Observation: Vigorous evolution of

gas (foaming).

-

-

Completion: Allow the mixture to warm to room temperature (RT) over 2 hours. Heat to 60°C for 30 mins to drive completion.

-

Workup: Dilute with ice water. The product often precipitates as a solid. Filter or extract with Ethyl Acetate.[5][6] Wash organic layer with 10% Sodium Bisulfite (to remove traces of free iodine) and Sat.

.

Protocol B: Synthesis of Methyl 2,5-diiodobenzoate (Non-Aqueous Method)

Best for: Lipophilic substrates, moisture-sensitive esters, and high-throughput parallel synthesis.

Reagents:

-

Methyl 2-amino-5-iodobenzoate (1.0 equiv)

-

tert-Butyl Nitrite (

-BuONO, 1.5 equiv)[6] -

Potassium Iodide (KI, 2.0 equiv) or Iodine (

, 1.0 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

-

Pre-complexation: Dissolve the amino-ester and

-Toluenesulfonic acid (1.0 equiv, optional but boosts yield) in MeCN. Add KI (finely ground). -

Diazotization-Iodination (One-Pot):

-

Reaction: Stir at 0°C for 30 mins, then heat to 60°C for 2 hours.

-

Workup: Quench with 10%

(Sodium Thiosulfate) to remove the deep purple color of excess Iodine. Extract with Ether/EtOAc.[6]

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / Phenol Formation | Temperature too high during diazotization. | Keep T < 5°C. Ensure acid concentration is sufficient (>2M). |

| Azo Coupling (Red/Orange Tar) | Insufficient Acid; pH > 4. | The diazonium salt reacted with unreacted amine. Increase acid stoichiometry. |

| Incomplete Conversion | Old CuCl catalyst (Green color). | Wash CuCl with dilute HCl/Ether to remove Cu(II) before use, or add Cu powder. |

| De-iodination (Loss of C5-I) | Radical scrambling. | Avoid prolonged heating >80°C. Use Protocol B (milder). |

Safety & Hazard Analysis

-

Diazonium Instability: While benzoate diazonium salts are stabilized by the ester group, NEVER let the diazonium intermediate dry out. It is shock-sensitive. Always process in solution.

-

Nitrosamines: Reaction of secondary amines (impurities) with nitrites forms carcinogenic nitrosamines. Use a dedicated fume hood.

-

Gas Evolution: The substitution step releases stoichiometric

. Ensure reaction vessels are vented (do not seal).

References

-

Synthesis of 2-chloro-5-iodobenzoic acid (P

- Source: Google P

- Context: Industrial scale-up conditions using NaNO2/HCl/CuCl.

-

Sandmeyer Reaction Mechanism & Radical P

- Source: Organic Chemistry Portal

- Context: Mechanistic details on radical-nucleophilic substitution.

-

Non-Aqueous Iodin

- Source: TCI Chemicals Applic

- Context: Protocol for using t-BuONO in Acetonitrile for lipophilic amines.

-

Safety of Diazonium Salts

- Source: Chemistry LibreTexts

- Context: Stability data and handling precautions for aryl diazonium ions.

Sources

Application Note: Methyl 4-amino-2-chloro-5-iodobenzoate as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

Methyl 4-amino-2-chloro-5-iodobenzoate (CAS 155366-93-5) is a highly versatile tetra-substituted benzene scaffold extensively used in the synthesis of targeted therapeutics, particularly MEK (Mitogen-activated protein kinase kinase) inhibitors. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles—an aryl iodide, an aryl chloride, a primary amine, and a methyl ester—positioned around a single benzene core.

This application note details the strategic utility of this building block, focusing on its role in chemoselective cross-coupling reactions and heterocyclic core construction . We provide a validated protocol for the regioselective Suzuki-Miyaura coupling at the C5-iodine position, a critical step in generating diverse chemical libraries without compromising the C2-chlorine or the C4-amine functionalities.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | Methyl 4-amino-2-chloro-5-iodobenzoate |

| CAS Number | 155366-93-5 |

| Molecular Formula | C₈H₇ClINO₂ |

| Molecular Weight | 311.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, THF, DCM; Insoluble in water |

| Melting Point | 132–136 °C (Lit.) |

| Key Functional Groups | C5-Iodo: High reactivity (Suzuki/Sonogashira)C2-Chloro: Low reactivity (Steric bulk/Late-stage functionalization)C4-Amino: Nucleophile (Amide coupling/Cyclization)C1-Ester: Electrophile (Cyclization/Hydrolysis) |

Strategic Utility: The "Halogen Dance"

The primary value of this building block is the reactivity gap between the C5-iodine and C2-chlorine atoms. In palladium-catalyzed cross-coupling reactions, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond. This allows medicinal chemists to install a "tail" moiety at C5 (e.g., a fluorophenyl group common in MEK inhibitors) while retaining the C2-chlorine for steric influence or subsequent activation.

Visualizing the Reactivity Landscape

Figure 1: Chemoselective functionalization map. Path A is the primary route for installing hydrophobic tails in kinase inhibitors.

Application Note: Synthesis of MEK Inhibitor Pharmacophores

In the development of MEK inhibitors (e.g., analogs of Cobimetinib), the C5-position requires a bulky hydrophobic group to occupy the allosteric pocket adjacent to the ATP binding site. The C2-chlorine atom often serves to twist the biphenyl system, forcing the molecule into a conformation that maximizes binding affinity.

Mechanism of Action:

-

Regioselective Coupling: The C5-Iodine is substituted with a 2-fluoro-4-iodophenyl or similar aryl group.

-

Core Locking: The C4-Amino and C1-Ester groups are subsequently cyclized (e.g., with formamide or an isocyanate) to form the central heterocyclic core (e.g., quinazolinone or benzimidazole).

This order of operations—Coupling first, Cyclization second —is critical. Attempting to cyclize first often leads to solubility issues or steric hindrance that impedes the subsequent Suzuki coupling at the sterically crowded C5 position.

Detailed Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol describes the coupling of Methyl 4-amino-2-chloro-5-iodobenzoate with Phenylboronic acid. This reaction serves as a model system for installing the "tail" moiety while preserving the "head" (amine/ester) and the "hinge" (chlorine).

Materials Required[1][3][5][7][8][9][10][11][12][13]

-

Substrate: Methyl 4-amino-2-chloro-5-iodobenzoate (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

-

Inert Gas: Nitrogen or Argon

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool under a stream of nitrogen.

-

-

Reagent Charging:

-

Add Methyl 4-amino-2-chloro-5-iodobenzoate (311 mg, 1.0 mmol) and Phenylboronic acid (134 mg, 1.1 mmol) to the flask.

-

Add the Palladium catalyst (41 mg of Pd(dppf)Cl₂, 0.05 mmol). Note: Pd(dppf)Cl₂ is preferred for sterically hindered aryl iodides.

-

-

Solvent & Base Addition:

-

Add 1,4-Dioxane (10 mL) via syringe.

-

Add 2.0 M Na₂CO₃ (1.5 mL, 3.0 mmol).

-

Critical Step: Sparge the mixture with nitrogen for 10 minutes to remove dissolved oxygen. Oxygen can cause homocoupling of the boronic acid or oxidation of the amine.

-

-

Reaction:

-

Heat the mixture to 90°C in an oil bath.

-

Stir vigorously for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear. The C–Cl bond remains intact under these conditions (requires >120°C and specialized ligands to react).

-

-

Work-up:

-

Dilute with Ethyl Acetate (30 mL) and water (30 mL).

-

Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.[2]

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).

-

Yield Expectation: 85–92% as a white to off-white solid.

-

Analytical Validation (Self-Validating Parameters)

-

¹H NMR (DMSO-d₆, 400 MHz): Look for the disappearance of the singlet at ~8.2 ppm (H-6 of the iodo-precursor) and the appearance of a singlet slightly upfield (~7.8 ppm) corresponding to the H-6 of the biaryl product. The H-3 singlet (ortho to Cl) should remain relatively unchanged (~6.9 ppm).

-

MS (ESI): Expected Mass [M+H]⁺ = 262.06 (for the phenyl product). A mass of ~185 would indicate loss of the phenyl group (de-iodination), which is a common side reaction if the catalyst loading is too low.

References

-

Synthesis of Methyl 4-amino-2-chloro-5-iodobenzoate Precursors

- Source: PrepChem. "Synthesis of methyl 2-amino-5-chlorobenzoate.

-

MEK Inhibitor Structural Activity Relationships (SAR)

- Source: National Institutes of Health (NIH). "Current Development Status of MEK Inhibitors." Acta Pharmaceutica Sinica B.

-

Suzuki Coupling Methodology on Halogenated Benzoates

- Source: Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Mechanism."

-

General Reactivity of Aminobenzoate Derivatives

- Source: Asian Journal of Organic Chemistry.

Sources

experimental setup for nitration of aminobenzoates

Application Note: Regioselective Nitration of Aminobenzoates via N-Protection

Executive Summary & Strategic Rationale

The direct nitration of aminobenzoates (e.g., methyl 4-aminobenzoate) is a deceptively complex transformation in organic synthesis. While the amino group (

-

Oxidative Instability: Primary amines are susceptible to rapid oxidation by nitric acid, leading to tarry byproducts and low yields.

-

Regiochemical Inversion: In the strongly acidic nitration media (HNO

/H

The Solution: This protocol details the industry-standard "Protect-Nitrate-Deprotect" strategy. By converting the amine to an acetamido group (

Reaction Pathway & Mechanism

The following diagram illustrates the workflow for the nitration of Methyl 4-aminobenzoate to Methyl 3-nitro-4-aminobenzoate . Note that the acetamido group directs the incoming nitro group to the 3-position (ortho to itself), which is cooperatively reinforced by the ester group (meta-directing).

Caption: Figure 1. Three-step synthetic pathway ensuring regioselectivity and preventing oxidative degradation.

Experimental Setup & Equipment

Nitration is a highly exothermic process.[1] The setup must prioritize heat transfer efficiency to prevent thermal runaway, which can lead to explosive decomposition or hydrolysis of the ester/amide bonds.

Required Equipment

| Component | Specification | Purpose |

| Reactor | 250 mL 3-neck Round Bottom Flask (Jacketed preferred for scale >10g) | Allows active cooling and multi-port access. |

| Agitation | Overhead mechanical stirrer (Teflon blade) | Magnetic stirring is insufficient for the viscous sulfuric acid slurry at low temps. |

| Temperature Probe | Internal thermocouple (PT100) | Monitors bulk fluid temperature (Critical: maintain < 10°C). |

| Addition | Pressure-equalizing addition funnel | Controls the rate of HNO |

| Cooling Bath | Ice/Salt bath (-10°C) or Cryostat | Heat sink for the exothermic nitration. |

Process Flow Diagram

Caption: Figure 2. Process engineering flow for batch nitration, emphasizing temperature control and quenching.

Detailed Protocol: Nitration of Methyl 4-acetamidobenzoate

Pre-requisite: This protocol assumes the starting material, Methyl 4-aminobenzoate, has already been acetylated using standard acetic anhydride procedures to form Methyl 4-acetamidobenzoate .

Reagents & Stoichiometry

-

Substrate: Methyl 4-acetamidobenzoate (10.0 g, 51.8 mmol)

-

Solvent/Catalyst: Conc. Sulfuric Acid (

, 98%) - 30 mL (~5.5 vol) -

Nitrating Agent: Conc. Nitric Acid (

, 70%) - 3.5 mL (1.1 equiv) -

Quench Medium: Crushed Ice (150 g)

Step-by-Step Procedure

-

Preparation of Nitrating Mix:

-

In a separate small beaker, pre-mix 3.5 mL of Conc.

with 3.5 mL of Conc. -

Scientific Note: Pre-mixing generates the active nitronium ion (

) and dehydrates the nitric acid, making it a more potent electrophile while mitigating localized heating during addition to the main reactor [1].

-

-

Substrate Dissolution:

-

Charge the 250 mL reactor with 10.0 g of Methyl 4-acetamidobenzoate.

-

Add 25 mL of Conc.

. -

Caution: The dissolution is exothermic.[2] Cool the flask in an ice/salt bath to 0–5°C. Stir until a clear, viscous solution is obtained.

-

-

Controlled Addition (The Critical Step):

-

Add the cold Nitrating Mix dropwise via the addition funnel.

-

Control Point: Adjust addition rate so the internal temperature never exceeds 10°C .

-

Reasoning: Temperatures >15°C increase the risk of hydrolyzing the amide bond (deprotection) or the ester bond, leading to soluble byproducts (benzoic acids) that complicate purification [2].

-

-

Reaction Maintenance:

-

After addition is complete, stir the mixture at 5–10°C for 60 minutes.

-

Endpoint Check: Monitor by TLC (EtOAc:Hexane 1:1). The starting material (

) should disappear, replaced by the nitro product (

-

-

Quenching & Isolation:

-

Pour the reaction mixture slowly onto 150 g of crushed ice with vigorous stirring.

-

Observation: The product will precipitate as a pale yellow solid.

-

Stir for 30 minutes to ensure all acid is diluted and trapped in the aqueous phase.

-

Filter the solid using a Buchner funnel.[2]

-

Wash: Wash the filter cake with cold water (

) until the filtrate pH is neutral (pH 6-7).

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol (95%).

-

Dry in a vacuum oven at 50°C.

-

Data Analysis & Expected Results

| Parameter | Expected Value | Notes |

| Yield | 75% – 85% | Losses primarily due to solubility in acid quench. |

| Appearance | Pale Yellow Needles | Darker color indicates oxidation byproducts. |

| Regioselectivity | >95% 3-nitro isomer | Directed by Acetamido (ortho) and Ester (meta). |

| Melting Point | 106–109°C | Distinct from starting material (~114°C). |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

|---|---|---|

| Dark/Black Reaction Mix | Oxidation of amine | Ensure starting material is fully acetylated; keep T < 10°C. |

| Low Yield | Hydrolysis of Ester | Temperature spiked >20°C; quench was too slow. |

| Oily Product | Incomplete Crystallization | Recrystallize from MeOH/Water; seed with pure crystal. |

Safety & Hazard Assessment

-

Thermal Runaway: Nitration is highly exothermic. Never add nitric acid all at once. Ensure the cooling bath is refreshed.

-

Corrosive Agents:

and -

Gas Evolution:

fumes (red gas) may evolve if oxidation occurs. Work strictly in a fume hood.

References

-

Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Nitration of 2-Aminobenzoic Acid.

-

Org. Synth. (1922). Methyl m-nitrobenzoate.[3][4] Organic Syntheses, Coll. Vol. 1, p.372.

-

University of Calgary. (n.d.). Nitration of Methyl Benzoate - Laboratory Manual.

Sources

Strategic Elaboration of Methyl 4-amino-2-chlorobenzoate (CAS 46004-37-9)

Content Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Chemical Profile & Strategic Utility[1][2]

Methyl 4-amino-2-chlorobenzoate is a high-value pharmacophore scaffold, distinct from its more common isomer (anthranilate derivatives). Its specific substitution pattern—a nucleophilic aniline para to an electrophilic ester, with an ortho-chlorine atom—makes it a "Lynchpin Scaffold" in the synthesis of Type II Kinase Inhibitors (e.g., p38 MAPK, VEGFR) and LXR Agonists .

Structural Causality in Drug Design

-

The Ortho-Chlorine Effect: The chlorine atom at C2 is not merely a halogen handle; it exerts significant steric pressure on the C1-ester/amide bond. In kinase inhibitors, this forces the carbonyl group out of planarity with the phenyl ring, often locking the molecule into a bioactive conformation that fits the "gatekeeper" regions of enzymes.

-

The Para-Amine Vector: The C4-amine is electronically decoupled from the ortho-chlorine but strongly conjugated with the ester. This makes it a tunable nucleophile for constructing urea or amide "tails" that extend into the solvent-exposed regions of protein binding pockets.

Key Physical Properties

| Property | Value | Implication for Synthesis |

| CAS | 46004-37-9 | Unique identifier for sourcing.[1][2] |

| MW | 185.61 g/mol | Low MW allows for significant elaboration while staying within Lipinski rules. |

| Melting Point | 112–114 °C | Solid handling; easy purification via recrystallization. |

| pKa (Amine) | ~2.5–3.0 (Est.) | Lower than aniline due to the electron-withdrawing ester; requires strong electrophiles or catalysis for functionalization. |

Divergent Synthesis Workflow

The following diagram illustrates the three primary vectors for elaboration, prioritizing the "Amine-First" strategy common in medicinal chemistry to avoid side reactions at the ester.

Figure 1: Divergent synthetic pathways. Path A is the preferred entry point for kinase inhibitor synthesis to prevent competitive hydrolysis of the ester.

Protocol A: Construction of Diaryl Ureas (Kinase Motif)

This protocol describes the synthesis of a Diaryl Urea moiety, a hallmark of Type II kinase inhibitors (resembling the Sorafenib scaffold). The low nucleophilicity of the 4-amino group requires optimized conditions.

Mechanism & Rationale

Direct reaction with isocyanates is preferred over phosgene equivalents (CDI/Triphosgene) for safety and yield. The electron-withdrawing ester deactivates the aniline, necessitating thermal activation or base catalysis.

Experimental Procedure

Reaction: Methyl 4-amino-2-chlorobenzoate + Aryl Isocyanate

-

Preparation:

-

Charge a dry 2-neck round-bottom flask (RBF) with Methyl 4-amino-2-chlorobenzoate (1.0 equiv, 10 mmol, 1.85 g).

-

Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 vol, 18.5 mL). Note: THF is preferred if the isocyanate is sluggish.

-

Add Triethylamine (TEA) (0.1 equiv) as a catalyst.

-

-

Addition:

-

Dissolve the Aryl Isocyanate (1.1 equiv) in minimal DCM/THF.

-

Add dropwise to the amine solution at Room Temperature (RT) under

atmosphere.

-

-

Reaction Monitoring (Self-Validating Step):

-

Stir at RT for 4–12 hours.

-

TLC/LCMS Check: Monitor the disappearance of the starting aniline (

186) and appearance of the urea product ( -

Critical Stop: If conversion is <50% after 6 hours, heat to reflux (40°C for DCM, 60°C for THF). The deactivated amine often requires thermal energy to overcome the activation barrier.

-

-

Work-up:

-

The product typically precipitates from the reaction mixture due to the formation of the urea hydrogen bond network.

-

Filter the solid.[3]

-

Wash the cake with cold DCM (

mL) to remove unreacted isocyanate. -

Dry under vacuum at 45°C.

-

Yield Expectation: 85–95% Troubleshooting: If no precipitate forms, evaporate solvent to 1/3 volume and add Hexanes or Diethyl Ether to induce crystallization.

Protocol B: Ester Hydrolysis & "Gatekeeper" Amidation

Once the urea tail is installed (or if the amine is protected), the ester at C1 must be converted to an amide to interact with the kinase hinge region.

The "Steric Shielding" Challenge